N-allyl-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide
Overview
Description
N-allyl-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide, commonly known as MMDA, is a psychoactive drug that belongs to the family of phenethylamines. MMDA is a close structural analog of the well-known psychedelic drug, MDMA. MMDA has been studied for its potential therapeutic applications, as well as for its psychoactive effects.
Mechanism of Action
MMDA acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine. MMDA also binds to serotonin receptors, specifically the 5-HT2A receptor, which is believed to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
MMDA has been shown to produce a range of physiological and biochemical effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. MMDA also produces psychological effects, including altered perception, mood, and thought processes.
Advantages and Limitations for Lab Experiments
MMDA has advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the central nervous system. A limitation is that MMDA is a controlled substance, and obtaining it for research purposes can be difficult.
Future Directions
There are several future directions for research on MMDA. One area of interest is the potential therapeutic applications of MMDA, particularly as a treatment for depression and PTSD. Another area of interest is the potential use of MMDA as a tool to study the effects of serotonin on the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of MMDA.
Scientific Research Applications
MMDA has been studied for its potential therapeutic applications, including its use as an antidepressant and as a treatment for post-traumatic stress disorder (PTSD). MMDA has also been studied for its effects on the central nervous system, including its potential to enhance cognition and memory.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-5-14-12(16)13(17)15-7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6H,1,5,7-8H2,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAMIDFUCUORAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-allyl-N'-benzo[1,3]dioxol-5-ylmethyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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